PFI-3

Epigenetics Chromatin Remodeling Bromodomain Inhibitor Selectivity

PFI-3 (CAS 1819363-80-8) is a uniquely selective, cell-permeable chemical probe targeting family VIII bromodomains (SMARCA2, SMARCA4, PB1(5)), with Kd values of 89 nM and 48 nM respectively. Unlike generic BET inhibitors such as (+)-JQ1, PFI-3 shows no significant binding to non-family VIII bromodomains across a 48-bromodomain panel, ensuring unmatched specificity for SWI/SNF complex studies. As a validated SGC epigenetics probe, it is essential for stem cell differentiation assays, DNA damage repair synergy research, and myogenic regulation studies.

Molecular Formula C19H19N3O2
Molecular Weight 321.37
Cat. No. B1191706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-3
Molecular FormulaC19H19N3O2
Molecular Weight321.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFI-3: A Selective Chemical Probe for SMARCA2, SMARCA4, and PB1 Bromodomains with a Quantified Binding Profile


PFI-3 (CAS 1819363-80-8) is a potent, cell-permeable, acetyl-lysine-competitive small molecule that acts as a selective inhibitor of the family VIII bromodomains, specifically targeting the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of Polybromo 1 (PB1(5)/PBRM1) [1]. Its discovery as a chemical probe, resulting from fragment-based optimization, provides a well-characterized tool with defined dissociation constants (Kd) of 48 nM for PB1(5) and 89 nM for SMARCA2/4, enabling precise modulation of specific SWI/SNF chromatin remodeling complex components [2]. This compound is included in the Structural Genomics Consortium (SGC) Epigenetics Probes Collection, underscoring its validated utility as a high-quality chemical biology tool [3].

Why PFI-3 Cannot Be Readily Substituted by Generic Bromodomain Inhibitors Like JQ1


Substituting PFI-3 with a generic bromodomain inhibitor is not scientifically viable due to its unique and narrow selectivity profile for Family VIII bromodomains (SMARCA2, SMARCA4, PB1(5)), which is not shared by other bromodomain-targeting agents [1]. For example, the widely used BET bromodomain inhibitor (+)-JQ1, which potently targets BRD2/3/4, exhibits no inhibitory activity against the SMARCA2 bromodomain in cellular assays, whereas PFI-3 directly displaces it from chromatin with a quantified cellular IC50 of 5.78 µM [2]. Furthermore, broader profiling against a panel of 48 human bromodomains demonstrates that PFI-3 maintains exquisite selectivity for its designated targets, showing no significant binding to non-family VIII bromodomains, a level of specificity that cannot be assumed for untested or less selective compounds [3].

Quantitative Differentiation of PFI-3 Against Key Comparators in Selectivity, Cellular Activity, and Binding Mode


Direct Comparative Analysis of PFI-3 and (+)-JQ1 in Cellular Chromatin Displacement Assays

In a direct head-to-head cellular comparison, PFI-3, but not the BET bromodomain inhibitor (+)-JQ1, potently displaces the SMARCA2 bromodomain from chromatin. Following a 2-hour or 24-hour treatment, PFI-3 demonstrated a consistent cellular IC50 of 5.78 µM for displacing ectopically expressed GFP-tagged SMARCA2. In contrast, (+)-JQ1 served as a negative control, showing no inhibition of SMARCA2 bromodomain binding while selectively displacing its own target, BRD4 [1]. This confirms that PFI-3 engages a distinct target space within the cell.

Epigenetics Chromatin Remodeling Bromodomain Inhibitor Selectivity

Distinct Phenotypic Signatures of PFI-3 Compared to BET Bromodomain Inhibitor PFI-1 in Human Primary Cell-Based Systems

A head-to-head comparison of the BioMAP phenotypic profiles for PFI-3 (Family VIII bromodomain inhibitor) and PFI-1 (BET bromodomain inhibitor) in 12 human primary cell-based systems reveals distinct and non-overlapping activity signatures. The compound-induced changes in a diverse panel of cellular endpoints (protein-based parameters) demonstrate that PFI-3 produces a unique pattern of biological effects, which is quantitatively and qualitatively different from that of a BET inhibitor [1]. This indicates that even within the same broad class of bromodomain inhibitors, PFI-3 engages different cellular pathways and produces different functional outcomes.

Phenotypic Screening BioMAP Toxicity Profile Chemical Probe Selectivity

Exquisite Family VIII Bromodomain Selectivity Over Broader Bromodomain and Kinase Panels

PFI-3 demonstrates a high degree of selectivity for its intended targets, SMARCA2/4 and PB1(5), when profiled against broader panels of potential off-targets. It shows complete selectivity over all other non-family VIII bromodomains when screened against a panel of 48 human bromodomains, and no significant interaction was observed with a panel of 36 unrelated kinases [1]. This selectivity is quantified as being at least 30-fold selective over other bromodomain sub-family branches [2]. This contrasts with less specific inhibitors that may have broader polypharmacology.

Chemical Probe Selectivity Off-Target Profiling SWI/SNF Complex Kinase Selectivity

Functional Cellular Engagement and Accelerated FRAP Recovery Kinetics

The functional consequence of PFI-3's selective target engagement is demonstrated in live-cell fluorescence recovery after photobleaching (FRAP) assays. Treatment with PFI-3 at a concentration of 1 µM significantly accelerates the half-life (t½) of fluorescence recovery for GFP-tagged SMARCA2 and PB1(5) bromodomains, indicating a disruption of their chromatin binding and an increase in their intranuclear mobility [1]. This effect is quantitatively distinct from vehicle-treated cells and can be abrogated by mutations that disrupt PFI-3 binding (e.g., SMARCA2 N1464F), providing a robust, target-engagement-specific functional readout.

Cell Biology FRAP Assay Chromatin Binding SMARCA2

Defined Research Applications of PFI-3 Based on Quantified Selectivity and Cellular Activity


Dissecting SWI/SNF (BAF) Complex Bromodomain Function in Gene Regulation and Chromatin Dynamics

In stem cell biology, PFI-3 provides a means to chemically induce the loss of stemness and alter lineage specification by specifically targeting essential BAF bromodomains [3]. The compound's demonstrated ability to deprive embryonic stem cells of their self-renewal capacity and enhance trophoblast stem cell differentiation in vitro makes it a valuable reagent for modeling developmental processes and studying the epigenetic control of cell fate decisions [4].

Investigating Sensitization to DNA-Damaging Chemotherapeutics in Cancer Models

Research has shown that PFI-3, while having minimal toxicity as a single agent, can act synergistically to sensitize several human cancer cell lines to DNA damage induced by chemotherapeutic agents like doxorubicin and temozolomide (TMZ) [5]. This application leverages PFI-3's specific targeting of the SWI/SNF chromatin remodeler, which is known to play a role in DNA double-strand break repair [6]. Studies in glioblastoma models have demonstrated that PFI-3 enhances the sensitivity of tumor cells to TMZ both in vitro and in vivo, validating its use in combination therapy research [7].

Chemical Biology Studies on Myogenesis and Cellular Differentiation

The pharmacological inhibition of SWI/SNF bromodomain function using PFI-3 has been shown to reduce myogenic differentiation in cell culture and in vivo, while simultaneously increasing the expression of cell cycle-related genes and the number of proliferating cells [8]. This specific application is grounded in PFI-3's ability to disrupt the interaction between the BAF complex and acetylated histones, thereby modulating the transcriptional programs that drive muscle cell differentiation. The compound serves as a key chemical probe to dissect the epigenetic regulation of tissue-specific gene expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFI-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.